2-Propenamide, N-(6-amino-2-pyridinyl)-
Overview
Description
2-Propenamide, N-(6-amino-2-pyridinyl)- , also known as acrylamide , is an organic compound with the chemical formula C₃H₅NO . It is a colorless, odorless solid that is highly soluble in water. Acrylamide has diverse applications in various fields, including polymer chemistry, industrial processes, and biological research .
Synthesis Analysis
Acrylamide can be synthesized through the reaction of acrylic acid with ammonia . The process involves the removal of a water molecule from acrylic acid, resulting in the formation of acrylamide. This reaction is typically carried out under controlled conditions to ensure high yield and purity .
Molecular Structure Analysis
The molecular structure of acrylamide consists of a vinyl group (C=C) attached to an amide functional group (CONH₂). The presence of the amide group imparts stability and reactivity to the compound. The IUPAC Standard InChI for acrylamide is: InChI=1S/C₃H₅NO/c1-2-3(4)5/h2H,1H₂,(H₂,4,5) .
Mechanism of Action
In biological systems, acrylamide can interact with proteins and nucleic acids. It forms covalent adducts with cysteine residues in proteins, affecting their function. Additionally, acrylamide can cross the blood-brain barrier and has neurotoxic effects, leading to peripheral neuropathy in chronic exposure cases .
properties
IUPAC Name |
N-(6-aminopyridin-2-yl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h2-5H,1H2,(H3,9,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGTMFAJCLFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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